molecular formula C10H17N B14438886 2-Butyl-1-ethyl-1H-pyrrole CAS No. 76286-44-7

2-Butyl-1-ethyl-1H-pyrrole

Cat. No.: B14438886
CAS No.: 76286-44-7
M. Wt: 151.25 g/mol
InChI Key: QUTGKTFEMQHQDA-UHFFFAOYSA-N
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Description

2-Butyl-1-ethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of butyl and ethyl substituents on the nitrogen atom of the pyrrole ring. Pyrroles are known for their aromaticity and are found in various natural products and synthetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-ethyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of pyrroles often involves catalytic processes. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles under mild conditions . These methods are efficient and offer good yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-ethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-substituted pyrroles, pyrrolidines, and various oxidized derivatives .

Scientific Research Applications

2-Butyl-1-ethyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-1-ethyl-1H-pyrrole involves its interaction with molecular targets and pathways. Pyrroles can act as ligands, binding to specific receptors or enzymes and modulating their activity. The aromatic nature of pyrroles allows them to participate in π-π interactions and hydrogen bonding, influencing their biological activity .

Properties

CAS No.

76286-44-7

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-butyl-1-ethylpyrrole

InChI

InChI=1S/C10H17N/c1-3-5-7-10-8-6-9-11(10)4-2/h6,8-9H,3-5,7H2,1-2H3

InChI Key

QUTGKTFEMQHQDA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CN1CC

Origin of Product

United States

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